molecular formula C5H11NO2 B1322749 (3S,4R)-Piperidine-3,4-diol CAS No. 39640-70-5

(3S,4R)-Piperidine-3,4-diol

Cat. No. B1322749
CAS RN: 39640-70-5
M. Wt: 117.15 g/mol
InChI Key: IZXWMVPZODQBRB-UHNVWZDZSA-N
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Description

Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a liquid with a pepper-like aroma. Piperidine derivatives, such as “(3S,4R)-Piperidine-3,4-diol”, are often used in the synthesis of pharmaceuticals and fine chemicals .


Synthesis Analysis

The synthesis of piperidine derivatives often involves complex organic reactions. For example, a study on a similar compound, “(3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid”, employed a second-deprotonation strategy for selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be complex and varied. A study on a similar compound, “(3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid”, discussed the inactivation mechanisms of Human Ornithine Aminotransferase by two well-known GABA-AT inactivators .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and other properties can be computed .

Scientific Research Applications

Synthesis and Inhibition Effects

  • Iminosugars as Inhibitors : The synthesis of isomers of piperidine-3,4-diol and their effects as inhibitors of liver glycogen phosphorylase were explored. It was found that the (3R,4R,5R) configuration is essential for inhibition at submicromolar concentration, with the presence of all three hydroxy groups being crucial for effective inhibition (Jakobsen et al., 2001).

Chemical Synthesis and Analysis

  • Building Block for Functionalized Heterocycles : A study on the generation of 3,4-piperidyne demonstrated its utility as a building block in the synthesis of annulated piperidines, offering insights into regioselectivity and comparisons with 3,4-pyridyne (McMahon et al., 2015).
  • Asymmetric Synthesis for Pharmacological Properties : Research on the divergent synthesis of various 3,5-dioxygenated piperidines, which have interesting pharmacological properties, has been conducted. This includes methods for efficiently obtaining mixtures of cis- and racemic trans-3,5-piperidine diol (Olofsson et al., 2006).

Pharmaceutical Applications

  • Generation of Piperidine-Based Compounds : Studies have explored the synthesis of trans-(3S)-amino piperidines with various substituents, highlighting the methodology for asymmetric synthesis of 4-substituted 3-amino piperidines, which are significant in pharmaceutical contexts (Hu et al., 2002).

Enzyme Inhibition

  • α-Glucosidase Inhibition Activity : A study on the biological evaluation of 3,4-dihydroxy piperidines as α-glucosidase inhibitors was conducted for the first time, showing that certain derivatives exhibited excellent activity compared to standard references (Kasturi et al., 2018).

Bioactive Conformation Analysis

  • Investigation of Opioid Receptor Antagonists : Research has been conducted to explore the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives as opioid receptor antagonists, providing insights into molecular determinants for receptor recognition and ligand binding (Le Bourdonnec et al., 2006).

Future Directions

The future directions in the study of piperidine derivatives could involve the development of new synthesis methods, exploration of new applications, and further investigation of their mechanisms of action .

properties

IUPAC Name

(3S,4R)-piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXWMVPZODQBRB-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-Piperidine-3,4-diol

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